molecular formula C16H14O3 B14192333 3-[4'-(Hydroxymethyl)[1,1'-biphenyl]-4-yl]prop-2-enoic acid CAS No. 918332-94-2

3-[4'-(Hydroxymethyl)[1,1'-biphenyl]-4-yl]prop-2-enoic acid

Katalognummer: B14192333
CAS-Nummer: 918332-94-2
Molekulargewicht: 254.28 g/mol
InChI-Schlüssel: KNULMZIULIRAAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[4’-(Hydroxymethyl)[1,1’-biphenyl]-4-yl]prop-2-enoic acid is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a hydroxymethyl group attached to one of the phenyl rings and a prop-2-enoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4’-(Hydroxymethyl)[1,1’-biphenyl]-4-yl]prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-bromomethylbiphenyl with acrylic acid under basic conditions. The reaction typically requires a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-[4’-(Hydroxymethyl)[1,1’-biphenyl]-4-yl]prop-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-[4’-(Carboxy)[1,1’-biphenyl]-4-yl]prop-2-enoic acid.

    Reduction: 3-[4’-(Hydroxymethyl)[1,1’-biphenyl]-4-yl]propanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-[4’-(Hydroxymethyl)[1,1’-biphenyl]-4-yl]prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its structural similarity to biologically active compounds.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Wirkmechanismus

The mechanism of action of 3-[4’-(Hydroxymethyl)[1,1’-biphenyl]-4-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The prop-2-enoic acid moiety can undergo conjugation reactions, affecting cellular processes and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4’-Hydroxymethylbiphenyl: Lacks the prop-2-enoic acid moiety.

    3-(4-Hydroxyphenyl)prop-2-enoic acid: Lacks the biphenyl structure.

    4’-Methoxybiphenyl-3-carboxylic acid: Contains a methoxy group instead of a hydroxymethyl group.

Uniqueness

3-[4’-(Hydroxymethyl)[1,1’-biphenyl]-4-yl]prop-2-enoic acid is unique due to the combination of the biphenyl structure with a hydroxymethyl group and a prop-2-enoic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Eigenschaften

CAS-Nummer

918332-94-2

Molekularformel

C16H14O3

Molekulargewicht

254.28 g/mol

IUPAC-Name

3-[4-[4-(hydroxymethyl)phenyl]phenyl]prop-2-enoic acid

InChI

InChI=1S/C16H14O3/c17-11-13-3-8-15(9-4-13)14-6-1-12(2-7-14)5-10-16(18)19/h1-10,17H,11H2,(H,18,19)

InChI-Schlüssel

KNULMZIULIRAAU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CO)C2=CC=C(C=C2)C=CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.